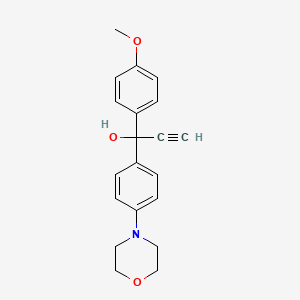

1-(4-Methoxyphenyl)-1-(4-morpholinophenyl)prop-2-yn-1-ol

Description

1-(4-Methoxyphenyl)-1-(4-morpholinophenyl)prop-2-yn-1-ol is a propargyl alcohol derivative featuring two distinct aromatic substituents: a 4-methoxyphenyl group and a 4-morpholinophenyl group.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-3-20(22,17-6-10-19(23-2)11-7-17)16-4-8-18(9-5-16)21-12-14-24-15-13-21/h1,4-11,22H,12-15H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKXYKALLANWHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C#C)(C2=CC=C(C=C2)N3CCOCC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-1-(4-morpholinophenyl)prop-2-yn-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxyphenylacetylene and 4-morpholinobenzaldehyde.

Reaction Conditions: A common method involves a Sonogashira coupling reaction, where the alkyne and aldehyde are coupled in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.

Purification: The product is usually purified by column chromatography or recrystallization.

Industrial Production Methods

For industrial-scale production, the process might be optimized for higher yields and cost-effectiveness. This could involve:

Catalyst Optimization: Using more efficient or recyclable catalysts.

Reaction Conditions: Conducting the reaction under controlled temperature and pressure to maximize yield.

Automation: Utilizing automated systems for continuous production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-1-(4-morpholinophenyl)prop-2-yn-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophilic substitution using reagents like sodium hydride.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 1-(4-Methoxyphenyl)-1-(4-morpholinophenyl)prop-2-yn-1-ol serves as a versatile building block for the development of more complex molecules. Its alkyne functionality enables it to participate in cycloaddition reactions, making it useful for constructing novel cyclic compounds.

Biology

The compound has potential applications in biochemical assays. Its structural features allow it to interact with biological macromolecules, making it suitable for use as a probe in various biological studies. Preliminary studies suggest that it may affect enzyme activity or receptor binding, which could have implications for drug design and development.

Medicine

Research into the pharmacological properties of this compound indicates potential therapeutic applications. It has been investigated for its effects on various biological pathways, including anti-inflammatory and analgesic activities. The morpholine moiety is often associated with improved solubility and bioavailability in medicinal chemistry, enhancing the compound's potential as a drug candidate.

Industry

In industrial applications, 1-(4-Methoxyphenyl)-1-(4-morpholinophenyl)prop-2-yn-1-ol may be utilized as an intermediate in the synthesis of advanced materials or fine chemicals. Its unique structure can impart specific properties to materials used in coatings, polymers, or other chemical products.

Mechanism of Action

The mechanism of action for 1-(4-Methoxyphenyl)-1-(4-morpholinophenyl)prop-2-yn-1-ol would depend on its specific application. For instance:

Pharmacological Action: It might interact with specific enzymes or receptors, altering biochemical pathways.

Chemical Reactivity: The alkyne group can participate in cycloaddition reactions, forming new ring structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key derivatives of 1-(4-methoxyphenyl)prop-2-yn-1-ol, highlighting substituent effects on physical properties, spectral data, and reactivity:

Key Observations:

Substituent Effects on Physical State :

- Electron-rich substituents (e.g., methoxy, morpholine) often result in oils (e.g., 5e , parent compound), while nitro or carbonyl groups enhance crystallinity (e.g., 4d , 8a ) .

- The morpholine group (as in ) may improve solubility in polar solvents due to its hydrogen-bonding capacity, though direct data for the target compound is lacking .

Spectral Trends :

- The methoxy proton (δ ~3.77 ppm) and aromatic protons (δ ~6.88–8.13 ppm) are consistent across derivatives .

- The propargyl alcohol -OH signal (δ ~5.37 ppm) disappears in ketone derivatives (e.g., 8a ), replaced by a carbonyl peak in IR or ¹³C NMR .

Reactivity: Propargyl alcohols are versatile intermediates. For example, 5e undergoes further functionalization with phenols, while 4d incorporates nitroaniline via nucleophilic substitution . The morpholinophenyl group in the target compound may enhance electrophilic substitution reactivity compared to purely aromatic analogs .

Q & A

Q. How can stereochemical outcomes be controlled during asymmetric synthesis of this compound?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., Jacobsen’s salen complexes) can induce asymmetry. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For propargyl alcohols, Sharpless epoxidation or kinetic resolution may apply .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.